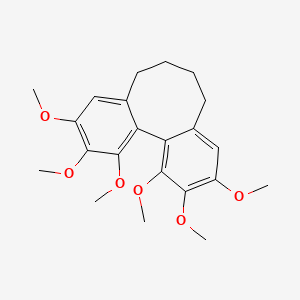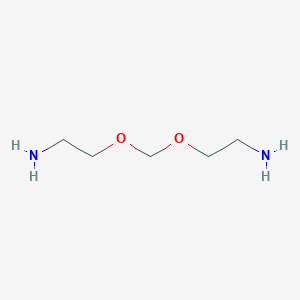
1-(2-Chloro-3-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3-pyridinyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-chloro-pyridin-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-pyridinyl)piperazine typically involves the reaction of 2-chloro-3-pyridine with piperazine. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-3-pyridinyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-pyridinyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential effects on various biological pathways and its interactions with specific receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3-pyridinyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
- 2-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
- (2-Chloro-pyridin-3-yl)-piperazin-1-yl-Methanone hydrochloride
Uniqueness: 1-(2-Chloro-3-pyridinyl)piperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a chlorinated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H12ClN3 |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
1-(2-chloropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12ClN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
InChI-Schlüssel |
SVEARIPLBKYTHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B8701923.png)

![4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl-](/img/structure/B8701935.png)

![1-Nitrodibenzo[b,d]thiophen-4-ol](/img/structure/B8701954.png)




